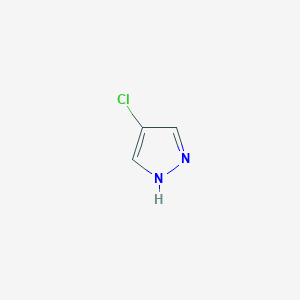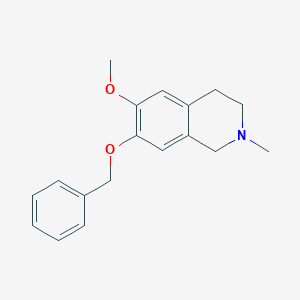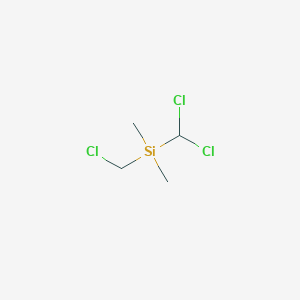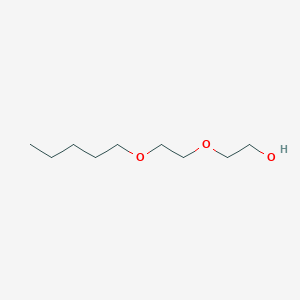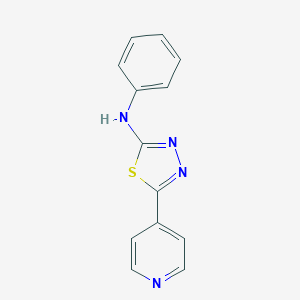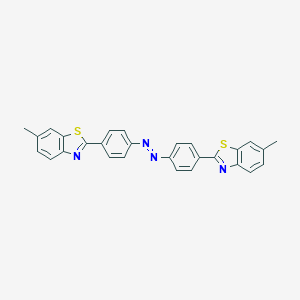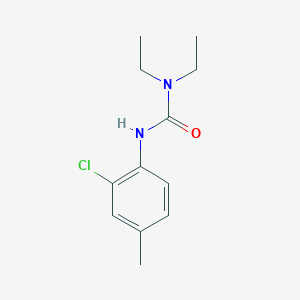
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, also known as Diuron, is a widely used herbicide that belongs to the family of substituted ureas. It was first synthesized in 1957 and has been used extensively in agriculture to control weeds in crops such as cotton, soybean, and sugarcane. Diuron is also used in non-agricultural settings such as golf courses, railways, and roadways.
Wirkmechanismus
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea acts by inhibiting photosynthesis in plants. It binds to the D1 protein in photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of electron transfer and the production of reactive oxygen species, ultimately leading to cell death in the plant.
Biochemische Und Physiologische Effekte
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been shown to have toxic effects on a variety of organisms, including humans. It can cause damage to the liver, kidneys, and reproductive system. Additionally, it has been shown to have endocrine-disrupting effects, leading to changes in hormone levels. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been shown to have negative effects on aquatic organisms, particularly on the growth and reproduction of fish and other aquatic species.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea is a widely used herbicide, making it readily available for research purposes. It is also relatively inexpensive, making it a cost-effective choice for lab experiments. However, its toxicity and potential for environmental harm must be taken into consideration when using it in experiments.
Zukünftige Richtungen
There are several areas of future research for 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the mechanisms by which 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea induces apoptosis in cancer cells and to identify potential targets for therapy. Additionally, there is a need for further research on the environmental impact of 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea, particularly on aquatic ecosystems. Finally, there is a need for the development of alternative herbicides that are less toxic and have less potential for environmental harm.
Synthesemethoden
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can be synthesized through a reaction between 2-chloro-4-methylphenyl isocyanate and diethylamine. The reaction yields 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea as a white crystalline solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been extensively studied for its herbicidal properties. It works by inhibiting photosynthesis in plants, leading to their death. 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has also been studied for its potential use in cancer treatment. Studies have shown that 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea can inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, 3-(2-Chloro-4-methylphenyl)-1,1-diethylurea has been studied for its potential use as an antimicrobial agent. It has been shown to have activity against a variety of bacteria and fungi.
Eigenschaften
CAS-Nummer |
15441-96-0 |
|---|---|
Produktname |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Molekularformel |
C12H17ClN2O |
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
3-(2-chloro-4-methylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-7-6-9(3)8-10(11)13/h6-8H,4-5H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
QGVVUHXHTXIBTP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
Kanonische SMILES |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)Cl |
Synonyme |
3-(2-Chloro-4-methylphenyl)-1,1-diethylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



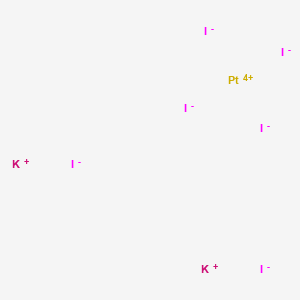
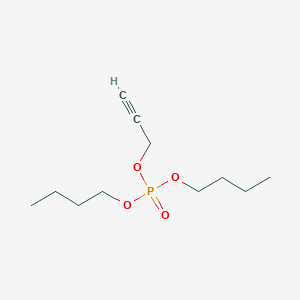
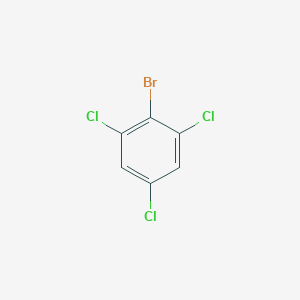
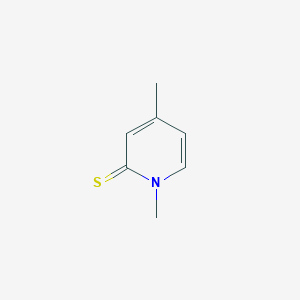


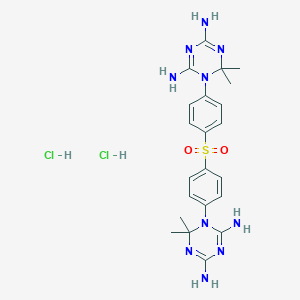
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
